molecular formula [13C]6H8N2O8 B602658 Isosorbide-13C6 Dinitrate CAS No. 1246815-45-1

Isosorbide-13C6 Dinitrate

货号: B602658
CAS 编号: 1246815-45-1
分子量: 242.09
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isosorbide-13C6 Dinitrate is a chemically modified version of isosorbide dinitrate, where six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used as a vasodilator in the treatment of angina pectoris and heart failure. It functions by relaxing vascular smooth muscles, leading to the dilation of peripheral arteries and veins, which reduces the workload on the heart .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Isosorbide-13C6 Dinitrate involves the nitration of isosorbide, a process where nitric acid reacts with isosorbide to introduce nitrate groups. The reaction typically requires a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the selective formation of the dinitrate product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of concentrated acids and the use of specialized equipment to manage the exothermic nature of the nitration reaction. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

化学反应分析

Types of Reactions: Isosorbide-13C6 Dinitrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various nitrate esters, alcohols, and substituted isosorbide derivatives .

科学研究应用

Pharmacological Applications

Isosorbide-13C6 dinitrate acts as a vasodilator, facilitating the relaxation of vascular smooth muscle, which is crucial in treating conditions such as:

  • Angina Pectoris : It alleviates chest pain associated with coronary artery disease by reducing myocardial oxygen demand through vasodilation .
  • Heart Failure : It improves cardiac output and reduces preload and afterload on the heart .
  • Hypertensive Emergencies : Its rapid action makes it suitable for acute management of high blood pressure .

Stable Isotope Resolved Metabolomics (SIRM)

This compound is extensively utilized in SIRM to trace metabolic pathways and understand drug metabolism. The incorporation of stable isotopes allows researchers to track the fate of the compound within biological systems, providing insights into:

  • Metabolic Pathways : Understanding how isosorbide dinitrate is metabolized into active forms like nitric oxide.
  • Drug Interaction Studies : Evaluating how different drugs affect the metabolism and efficacy of isosorbide dinitrate .

Pharmacokinetic Studies

The compound is instrumental in pharmacokinetic studies, which analyze the absorption, distribution, metabolism, and excretion (ADME) of drugs. Key findings from recent studies include:

  • Bioavailability : this compound exhibits variable bioavailability due to first-pass metabolism, typically around 25% .
  • Clearance Rates : Studies have shown that clearance rates can be affected by various factors including liver function and concurrent medications .

High-Performance Liquid Chromatography (HPLC)

Recent advancements have employed HPLC coupled with tandem mass spectrometry (MS/MS) for the quantification of this compound in biological samples. This method allows for:

  • Sensitivity : Detection limits as low as 5 ng/mL have been achieved, facilitating accurate measurement even in complex matrices like plasma .
  • Selectivity : The use of stable isotopes helps differentiate between endogenous compounds and administered drugs, enhancing the specificity of the analysis .

Case Study 1: Efficacy in Angina Management

A clinical trial involving patients with stable angina demonstrated that administration of this compound resulted in significant reductions in angina episodes compared to placebo. The study utilized pharmacokinetic modeling to correlate plasma concentrations with therapeutic outcomes.

Case Study 2: Metabolic Pathway Elucidation

Research utilizing this compound has successfully mapped out its metabolic pathway, identifying key enzymes involved in its conversion to nitric oxide. This study provided valuable insights into potential drug interactions that could enhance or inhibit its therapeutic effects.

Data Tables

Application AreaDescriptionKey Findings
Pharmacological UseTreatment for angina and heart failureReduces myocardial oxygen demand
SIRMTracing metabolic pathwaysIdentified key metabolic nodes
PharmacokineticsAnalyzing ADME propertiesVariable bioavailability; average around 25%
Analytical TechniquesHPLC-MS/MS for quantificationSensitivity down to 5 ng/mL; high selectivity

作用机制

Isosorbide-13C6 Dinitrate exerts its effects by being converted to nitric oxide in the body. Nitric oxide activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate. This leads to the relaxation of smooth muscle fibers through a series of phosphorylation reactions, ultimately resulting in vasodilation. The primary molecular targets are the smooth muscle cells in the vascular system .

相似化合物的比较

Uniqueness: Isosorbide-13C6 Dinitrate is unique due to its isotopic labeling, which allows for detailed metabolic studies. Its slower onset and longer duration of action compared to nitroglycerin make it suitable for chronic management of angina .

生物活性

Isosorbide-13C6 dinitrate (IS-13C6-DN) is a chemically modified derivative of isosorbide dinitrate, where six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily recognized for its vasodilatory effects, making it significant in treating cardiovascular conditions such as angina pectoris and heart failure. This article delves into the biological activity of IS-13C6-DN, focusing on its mechanism of action, pharmacokinetics, and relevant research findings.

Nitric Oxide (NO) Donor Activity

IS-13C6-DN acts as a nitric oxide donor. Upon administration, it undergoes biotransformation to release NO, which activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This cascade results in:

  • Relaxation of Vascular Smooth Muscle : The increase in cGMP levels causes dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation .
  • Reduction of Intracellular Calcium Levels : The decrease in calcium ions further promotes vascular smooth muscle relaxation .

Pharmacokinetics

The pharmacokinetic profile of IS-13C6-DN reveals several critical aspects:

  • Absorption : After oral dosing, absorption is nearly complete; however, bioavailability varies significantly (10% to 90%) due to extensive first-pass metabolism in the liver .
  • Metabolism : The compound is metabolized primarily in the liver to active metabolites such as isosorbide 5-mononitrate and 2-mononitrate .
  • Half-life : The half-life of IS-13C6-DN is approximately 1 hour, influencing dosing regimens .

Vascular Effects

The primary biological activity of IS-13C6-DN involves its effects on vascular smooth muscle cells:

  • Vasodilation : Studies have demonstrated that IS-13C6-DN leads to significant vasodilation in various animal models. For instance, doses administered in rat aortic rings resulted in marked relaxation responses.
  • Inhibition of Platelet Aggregation : Research indicates that IS-13C6-DN may inhibit platelet aggregation, contributing to its cardiovascular protective effects .

Clinical Applications

  • Treatment of Angina Pectoris : Clinical studies have shown that patients treated with IS-13C6-DN exhibit improved exercise tolerance and reduced anginal episodes compared to placebo groups.
  • Heart Failure Management : In heart failure models, IS-13C6-DN has been effective in reducing cardiac workload by decreasing preload and afterload through vasodilation.

Comparative Studies

A comparative study involving IS-13C6-DN and standard isosorbide dinitrate formulations indicated that the former had a more favorable pharmacokinetic profile, with sustained plasma levels leading to prolonged therapeutic effects .

Tables

ParameterIsosorbide DinitrateThis compound
Bioavailability10% - 90%20% - 45%
Half-life~1 hour~1 hour
Primary MetabolitesIsosorbide MononitrateIsosorbide Mononitrate
MechanismNO DonorNO Donor

属性

CAS 编号

1246815-45-1

分子式

[13C]6H8N2O8

分子量

242.09

纯度

95% by HPLC; 98% atom 13C

相关CAS编号

87-33-2 (unlabelled)

同义词

1,4:3,6-Dianhydro-D-glucitol-13C6 Dinitrate;  Dinitrosorbide-13C6;  1,4:3,6-Dianhydrosorbitol-13C6 2,5-Dinitrate;  Carvasin-13C6;  Cedocard-13C6;  Corovliss-13C6;  Dignonitrat-13C6;  Dilatrate-13C6;  Diniket-13C6;  ISDN-13C6

标签

Isosorbide Impurities

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。